4-(2-Chloro-4-fluorobenzyl)morpholine
CAS No.:
Cat. No.: VC13380160
Molecular Formula: C11H13ClFNO
Molecular Weight: 229.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H13ClFNO |
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Molecular Weight | 229.68 g/mol |
IUPAC Name | 4-[(2-chloro-4-fluorophenyl)methyl]morpholine |
Standard InChI | InChI=1S/C11H13ClFNO/c12-11-7-10(13)2-1-9(11)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2 |
Standard InChI Key | PRZCGLPHUYGMGF-UHFFFAOYSA-N |
SMILES | C1COCCN1CC2=C(C=C(C=C2)F)Cl |
Canonical SMILES | C1COCCN1CC2=C(C=C(C=C2)F)Cl |
Introduction
Chemical Identity and Structural Characteristics
Structural Features
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Morpholine Ring: The morpholine moiety contributes to the compound’s polarity and ability to engage in hydrogen bonding, influencing solubility and pharmacokinetic properties .
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Benzyl Substituent: The 2-chloro-4-fluorobenzyl group introduces steric and electronic effects, potentially enhancing binding affinity to biological targets. The halogen atoms (Cl and F) may improve metabolic stability and lipophilicity .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 4-(2-chloro-4-fluorobenzyl)morpholine can be inferred from methods used for analogous compounds. A high-yield approach involves the amination of 2-chloro-4-fluorobenzyl chloride with morpholine under catalytic conditions:
Procedure:
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Reagents:
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Conditions:
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Temperature: 50°C
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Atmosphere: Nitrogen (Schlenk technique)
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Duration: 3 hours
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Workup:
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Extraction with ethyl acetate
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Purification via silica gel chromatography (eluent: petroleum ether/ethyl acetate = 5:1)
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This method, adapted from the synthesis of 4-(4-fluorobenzyl)morpholine , achieves yields exceeding 90% for analogous structures. The use of water as a solvent aligns with green chemistry principles, minimizing environmental impact.
Optimization Challenges
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Regioselectivity: Competing reactions at alternative benzyl positions may occur, necessitating precise control of reaction stoichiometry and temperature.
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Catalyst Efficiency: Palladium-based catalysts require inert atmospheres to prevent oxidation, increasing operational complexity .
Physicochemical Properties
Thermodynamic and Solubility Data
Spectroscopic Characteristics
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¹H NMR: Expected signals include a singlet for the benzyl methylene group (~3.4 ppm), multiplet aromatic protons (6.9–7.3 ppm), and morpholine ring protons (2.4–3.7 ppm) .
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¹³C NMR: Peaks for the quaternary carbons bearing halogens (Cl, F) appear downfield (~160 ppm for C-F) .
Pharmacological and Biomedical Applications
Gastrokinetic Activity
Benzyl-morpholine derivatives, such as AS-4370 (4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide), enhance gastric motility without dopamine receptor antagonism . The 2-chloro-4-fluorobenzyl substitution in 4-(2-chloro-4-fluorobenzyl)morpholine may similarly influence gastrointestinal targets, though empirical validation is required.
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